Home > Products > Screening Compounds P126704 > Fluoroestradiol F-18
Fluoroestradiol F-18 - 94153-53-4

Fluoroestradiol F-18

Catalog Number: EVT-1581301
CAS Number: 94153-53-4
Molecular Formula: C18H23FO2
Molecular Weight: 289.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluoroestradiol F-18 is an imaging agent used with positron emission tomography (PET) to detect estrogen receptor-positive breast cancer lesions. The ability to image ER-positive tumors in vivo is advantageous in that, while helping to visualize tumor progression/regression, it may also be used to assess for heterogeneity in ER expression across metastases (i.e. to identify sites that no longer express ER) without the need for multiple biopsies. Fluoroestradiol F-18 was first granted FDA approval in May 2020, and will be developed by PETNET Solutions, Inc. and Zionexa USA under the brand name Cerianna. It is expected to be available in late 2020/early 2021.
Fluoroestradiol f-18 is a Radioactive Diagnostic Agent. The mechanism of action of fluoroestradiol f-18 is as a Positron Emitting Activity.
F-18 16 Alpha-Fluoroestradiol is a radiopharmaceutical consisting of an estradiol analogue radiolabeled with the positron-emitting isotope fluorine F 18. F-18 16 alpha-fluoroestradiol is actively taken up in tumor cells expressing the estrogen receptor (ER), allowing visualization of ER-positive tumor cells with positron emission tomography (PET). Uptake of this agent depends upon the ER status of target tissues.
Overview

Fluoroestradiol F-18, specifically 16α-[18F]fluoroestradiol, is a radiopharmaceutical utilized primarily in positron emission tomography (PET) imaging. It serves as a tracer for the evaluation and management of estrogen receptor-positive breast cancer. This compound is notable for its ability to bind selectively to estrogen receptors, making it valuable in both diagnostic and therapeutic contexts.

Source and Classification

Fluoroestradiol F-18 is derived from estradiol, a natural estrogen hormone. The incorporation of fluorine-18, a radioactive isotope, enhances its imaging capabilities. This compound falls under the classification of steroid-based radiotracers used in nuclear medicine, particularly for cancer imaging.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fluoroestradiol F-18 typically involves a two-step process:

  1. Fluorination: The precursor compound undergoes nucleophilic substitution with fluorine-18. Various methods exist for this step, including microwave-assisted synthesis and conventional heating techniques. For instance, one method utilizes 0.3 mg of precursor in acetonitrile at 110 °C for 7 minutes, followed by hydrolysis with sulfuric acid to yield high radiochemical yields of up to 70% within 90 minutes .
  2. Hydrolysis: The fluorinated intermediate is then hydrolyzed to produce the final product. Acidic conditions are typically employed, with hydrochloric acid or sulfuric acid being common choices. The hydrolysis can be optimized to avoid unwanted side products and ensure high purity .

Recent advancements have led to fully automated synthesis systems that streamline the production process while maintaining high yields and purity levels. For example, the Eckert & Ziegler Modular Lab synthesizer has been effectively used for this purpose, achieving decay-corrected radiochemical yields around 40% with a purity exceeding 97% .

Molecular Structure Analysis

The molecular structure of Fluoroestradiol F-18 can be described as follows:

  • Chemical Formula: C18H21F
  • Molecular Weight: Approximately 276.36 g/mol
  • Structure: The compound retains the core steroid structure of estradiol with a fluorine atom substituted at the 16α position. This modification is critical for its binding affinity to estrogen receptors.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involved in the synthesis of Fluoroestradiol F-18 include:

  1. Nucleophilic Substitution: Involves the reaction between fluorine-18 and the precursor (3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone) under controlled conditions to achieve fluorination.
  2. Acid Hydrolysis: Following fluorination, the intermediate undergoes hydrolysis using an acid (commonly hydrochloric or sulfuric) to yield Fluoroestradiol F-18. The optimization of reaction conditions—such as temperature and concentration—plays a crucial role in maximizing yield and minimizing impurities .
Mechanism of Action

Fluoroestradiol F-18 functions by binding to estrogen receptors in tissues, particularly in breast cancer cells that express these receptors. The mechanism involves:

  1. Binding: The fluorinated compound mimics natural estradiol, allowing it to bind effectively to estrogen receptors.
  2. Imaging: Upon binding, the radioactive decay of fluorine-18 emits positrons that can be detected by PET imaging systems, providing insights into tumor presence and receptor status.

Data

Research indicates that Fluoroestradiol F-18 demonstrates high specificity for estrogen receptors, which is crucial for accurate imaging in breast cancer diagnostics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear solution when prepared.
  • Stability: The synthesized product remains stable for up to 10 hours post-synthesis under appropriate storage conditions .

Chemical Properties

  • Solubility: Soluble in organic solvents such as acetonitrile.
  • Purity: Quality control measures ensure that the final product exceeds 95% purity by using techniques like high-performance liquid chromatography (HPLC) .
Applications

Fluoroestradiol F-18 is primarily used in:

  1. Diagnostic Imaging: It is employed in PET scans to visualize estrogen receptor-positive tumors in breast cancer patients.
  2. Therapeutic Monitoring: Helps assess treatment efficacy by evaluating changes in receptor expression over time.
Radiopharmaceutical Development of Fluoroestradiol F-18

Historical Synthesis and Radiolabeling Techniques

The development of Fluoroestradiol F-18 ([¹⁸F]FES) represents a significant advancement in molecular imaging of estrogen receptor-positive (ER+) breast cancer. Initial radiosynthesis, pioneered by Kiesewetter et al. in 1984, employed a two-step manual process involving nucleophilic [¹⁸F]fluoride substitution on a triflate precursor followed by reduction with lithium aluminum hydride [5]. This method achieved radiochemical yields of 15-20% but suffered from inconsistent reproducibility and technical complexity due to the pyrophoric nature of the reducing agent.

A transformative advancement emerged in 1996 with Lim's introduction of the cyclic sulfate precursor (3-O-methoxymethyl-16,17-O-sulfuryl-16-epiestriol, MMSE), enabling a simplified two-step-one-pot strategy [5]. This approach integrated [¹⁸F]fluorination at C-16 and acid-mediated deprotection (hydrolysis of methoxymethyl ether and cyclic sulfate groups) within a single reaction vessel. Early implementations using hydrochloric acid (HCl) for hydrolysis achieved decay-corrected yields of 30% but introduced variability in radiochemical purity (85-97%) due to competing side reactions [1] [5].

Modern automated synthesis platforms have substantially enhanced reliability. The Eckert & Ziegler Modular-Lab system, configured for [¹⁸F]FES production, features precise temperature control (-40°C to +150°C), real-time radioactivity monitoring, and automated HPLC purification [1]. This system utilizes a streamlined process:

  • [¹⁸F]Fluoride elution from QMA cartridge with K₂.₂.₂/K₂CO₃ in acetonitrile
  • Azeotropic drying
  • Nucleophilic substitution with MMSE precursor (1.0 mg in anhydrous MeCN) at 110°C for 15 min
  • Double hydrolysis with 2.0 M HCl (0.6 mL x 2) at 120°C for 10 min
  • Neutralization with sodium bicarbonate
  • Semipreparative HPLC purification (Zorbax SB-phenyl column; 50% ethanol mobile phase)

This method achieves decay-corrected radiochemical yields of 40 ± 5.0% (n=12) with radiochemical purity >97% and total synthesis time of 80 minutes [1]. Further refinement replaced traditional K₂.₂.₂/kryptofix with tetrabutylammonium bicarbonate (TBA-HCO₃) as the phase-transfer catalyst and substituted sulfuric acid/acetonitrile (H₂SO₄/CH₃CN) for HCl hydrolysis, improving yield consistency (30-35%) and reducing metallic impurities [5].

Table 1: Evolution of [¹⁸F]FES Radiolabeling Techniques

Synthesis EraPrecursor/StrategyKey Reaction ConditionsAverage DC-RCY (%)Purification MethodPrimary Advancement
Early (1984)Triflate esterLiAlH₄ reduction15-20Complex chromatographyProof of concept
Intermediate (1996)Cyclic sulfate (MMSE)HCl hydrolysis~30Semi-prep HPLCSimplified 2-step-1-pot
Modern AutomatedCyclic sulfate (MMSE)H₂SO₄/CH₃CN hydrolysis; TBA-HCO₃30-40Semi-prep HPLC or SPEReproducibility, GMP compliance

Structural Optimization for Estrogen Receptor (ER) Affinity

[¹⁸F]FES (16α-[¹⁸F]fluoro-17β-estradiol) retains near-identical molecular configuration to endogenous estradiol (E₂), differing only by a van der Waals radius-compatible fluorine atom substitution at the 16α position. This strategic modification preserves high ER binding affinity while enabling positron emission tomography (PET) detection [6]. Competitive binding assays in ER+ MCF-7 cells demonstrate [¹⁸F]FES exhibits a dissociation constant (Kd) of 0.13 ± 0.02 nM and half-maximal inhibitory concentration (IC₅₀) of 0.085 nM – comparable to unmodified estradiol [6].

Critical studies have evaluated the impact of clinically relevant ESR1 mutations (Y537S and Y537C) within the ER ligand-binding domain on [¹⁸F]FES binding. These gain-of-function mutations confer constitutive, ligand-independent ER activation and reduced affinity for endogenous E₂. However, saturation binding assays revealed:

  • Wild-Type ER: Kd = 0.07 ± 0.03 nM
  • Y537S-ER: Kd = 0.98 ± 0.54 nM (P = 0.27 vs. WT)
  • Y537C-ER: Kd = 0.24 ± 0.03 nM (P = 0.95 vs. WT)

Similarly, competitive binding IC₅₀ values against [³H]-estradiol showed no statistically significant difference: WT-ER (0.19 ± 0.11 nM), Y537S-ER (0.22 ± 0.09 nM), Y537C-ER (0.18 ± 0.09 nM) [2]. This preserved affinity translates to equivalent in vivo tumor uptake in xenograft models, confirming [¹⁸F]FES PET reliably detects ER expression regardless of these mutations [2].

Structural modifications beyond the 16α-position have been explored to improve pharmacokinetics. Ethinyl substitution at C17 (creating 17α-ethinylestradiol, EE) increases ER affinity and reduces first-pass hepatic extraction. Subsequent "click chemistry" derivatization (CuAAC) with hydrophilic prosthetic groups (e.g., glycosyl azides, PEG azides) yielded tracers like [¹⁸F]FETE and novel glycosylated EE derivatives. Among these, 18F-TA-Glyco-EE demonstrated 2.3-fold higher cellular uptake in MCF-7 cells than non-glycosylated analogs, attributed to improved membrane permeability followed by intracellular deacetylation increasing hydrophilicity and reducing non-specific binding [4].

Table 2: ER Binding Affinity of Estradiol Derivatives

CompoundStructural ModificationKd (nM) ± SDIC₅₀ (nM) ± SDBiological ModelKey Finding
Estradiol (E₂)None (Native ligand)~0.1N/AMCF-7 cellsReference affinity
[¹⁸F]FES16α-Fluorine substitution0.13 ± 0.020.085MCF-7 cellsRetains near-native affinity
[¹⁸F]FES (vs. Y537S)None0.98 ± 0.540.22 ± 0.09MDA-MB-231 Y537S-ER cellsNo significant affinity reduction
[¹⁸F]FES (vs. Y537C)None0.24 ± 0.030.18 ± 0.09MDA-MB-231 Y537C-ER cellsNo significant affinity reduction
EE Derivatives17α-Ethynyl groupIncreased vs E₂Lower vs E₂Cell-free assaysHigher ER affinity, reduced hepatic extraction
18F-TA-Glyco-EETriazole-glycosyl at C17Data not providedData not providedMCF-7 cells2.3x higher uptake vs non-glycosylated

Challenges in Tracer Stability and Specific Activity Optimization

Chemical and Radiochemical Stability: The hydrolytic conditions required for deprotection (2.0 M HCl, 120°C) present a major stability challenge. Prolonged or suboptimal hydrolysis risks decomposition of the acid-labile estradiol scaffold and radiolytic degradation due to high activity concentration. Double hydrolysis protocols [1] and precise neutralization with sodium bicarbonate (to pH ~7.0) were developed to mitigate this. Resulting [¹⁸F]FES formulations demonstrate stability for >10 hours post-synthesis when maintained in ethanolic phosphate buffer (pH 7.4) at room temperature [1]. Furthermore, residual solvent (acetonitrile) and chemical impurities (unreacted precursor, K₂.₂.₂) can interfere with ER binding. Automated modules address this through optimized vacuum/N₂ flow during azeotropic drying, reduced precursor loads (≤1 mg MMSE), and efficient HPLC purification, ensuring chemical impurity levels meet USP standards (<50 μg/mL for solvents, <10 μg/dose for precursor) [1] [5].

Specific Activity (SA): SA, defined as radioactivity per unit mass of the compound (GBq/μmol), is critical for avoiding ER saturation during imaging. Low SA results from:

  • Carrier Fluoride: Presence of natural fluorine-19 ([¹⁹F]) in reagents or target water competes with [¹⁸F]fluoride during nucleophilic substitution.
  • Chemical Impurities: Residual MMSE precursor or its hydrolyzed byproducts compete with [¹⁸F]FES for ER binding sites.

Early synthesis batches achieved SA ~37-74 GBq/μmol (1-2 Ci/μmol). Modern approaches using high-purity [¹⁸O]H₂O targets (>97%), low precursor amounts (0.8-1.0 mg), efficient anion-exchange cartridges (QMA), and optimized reaction sequences consistently yield SA >74 GBq/μmol (2 Ci/μmol), sufficient for high-contrast PET imaging without receptor saturation [1] [5].

Hepatobiliary Retention: The inherent lipophilicity of estradiol derivatives (Log P of [¹⁸F]FES ~2.8) promotes hepatic extraction and metabolism, leading to high background uptake in the liver and intestines, potentially obscuring abdominal metastases. Glucuronide/sulfate conjugates formed in hepatocytes undergo enterohepatic recirculation. By 2 hours post-injection (p.i.), <10% of circulating radioactivity represents intact [¹⁸F]FES [4] [6]. Novel hydrophilic analogs like 18F-TA-Glyco-EE were designed to accelerate hepatobiliary clearance. In vivo biodistribution in mice showed liver uptake decreased rapidly from 13% ID/g at 30 min p.i. to 1.2% ID/g at 90 min p.i., significantly faster than [¹⁸F]FES [4]. This enhanced clearance profile improves target-to-background ratios for abdominal lesions.

Table 3: Key Challenges and Mitigation Strategies in [¹⁸F]FES Development

ChallengeImpact on Tracer PerformanceMitigation StrategyOutcome
Acidic HydrolysisDecomposition of estradiol core; RadiolysisDouble hydrolysis with precise [HCl], time/temp control; Rapid neutralizationStable product (>10h); RCY >40% DC
Low Specific Activity (SA)ER saturation; Reduced tumor uptake sensitivityHigh-purity [¹⁸O]H₂O; Precursor minimization (≤1 mg); Optimized purificationSA consistently >74 GBq/μmol (2 Ci/μmol)
Residual K₂.₂.₂/SolventsToxicity; Failure of QC releaseEfficient drying; Vacuum/N₂ flow optimization; HPLCUSP-grade chemical purity (MeCN < 0.04%)
Hepatobiliary RetentionHigh liver/background; Masked abdominal lesionsHydrophilic analogs (e.g., 18F-TA-Glyco-EE); GlycosylationRapid liver clearance (90% washout by 90 min)

Properties

CAS Number

94153-53-4

Product Name

Fluoroestradiol F-18

IUPAC Name

(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C18H23FO2

Molecular Weight

289.4 g/mol

InChI

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1

InChI Key

KDLLNMRYZGUVMA-ZYMZXAKXSA-N

SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Synonyms

(18F)FES
16 alpha-(18)-fluoro-17 beta-estradiol
16 alpha-fluoroestradiol
16 beta-fluoroestradiol
16-alpha-(18F)fluoro-17beta-estradiol
16-fluoroestradiol
16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled
16-fluoroestradiol, (16alpha,17beta)-isomer
16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled
16alpha-(18F)fluoro-17beta-estradiol
F-18 16alpha-fluoroestradiol

Canonical SMILES

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.